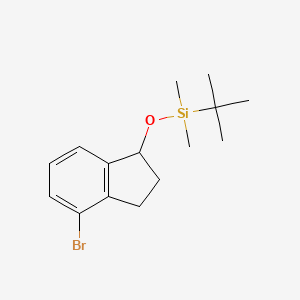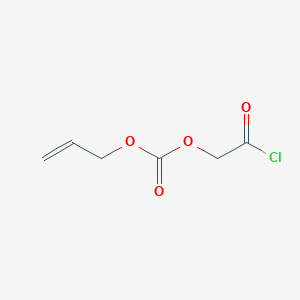
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane
概要
説明
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a brominated indene moiety linked to a tert-butyl-dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Bromination of Indene: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 4-bromo-2,3-dihydro-1H-indene.
Formation of the Silane Ether: The brominated indene is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the desired silane ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the bromination step and large-scale purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indene moiety can be oxidized to form indanone derivatives or reduced to form fully saturated indane derivatives.
Cross-Coupling Reactions: The brominated indene can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., sodium alkoxides, amines) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Oxidation: Indanone derivatives.
Reduction: Indane derivatives.
Cross-Coupling: Biaryl or styrene derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science:
Biology and Medicine
Drug Development: The indene moiety is a common structural motif in various bioactive compounds, making this compound a valuable intermediate in drug discovery and development.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific properties, such as increased thermal stability or unique mechanical properties.
作用機序
The mechanism of action of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
4-Bromo-2,3-dihydro-1H-indene: Lacks the silane ether group, making it less versatile in certain synthetic applications.
(tert-Butyl)dimethylsilyl chloride: Used as a protecting group for alcohols but does not contain the indene moiety.
Indene: The parent compound without bromination or silane ether modification.
Uniqueness
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the combination of the brominated indene moiety and the silane ether group, which provides a versatile platform for further functionalization and applications in various fields of research and industry.
特性
分子式 |
C15H23BrOSi |
|---|---|
分子量 |
327.33 g/mol |
IUPAC名 |
(4-bromo-2,3-dihydro-1H-inden-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H23BrOSi/c1-15(2,3)18(4,5)17-14-10-9-11-12(14)7-6-8-13(11)16/h6-8,14H,9-10H2,1-5H3 |
InChIキー |
CPNJYUJMJOGAMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCC2=C1C=CC=C2Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Hydroxyethyl)-2-methylimidazo[4,5-b]pyridine](/img/structure/B8430517.png)
![(+/-){1-[Amino(phenyl)methyl]-1-ethylpropyl}dimethylamine](/img/structure/B8430518.png)


![2-Formyl-7-fluoro-imidazo[2,1-b]-benzthiazole](/img/structure/B8430553.png)




![1-Methyl-4-[3-(4-nitrophenoxy)propyl]piperazine](/img/structure/B8430578.png)

![N-[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-2,3-dimethyl-benzamide](/img/structure/B8430580.png)
![2-Pyridinemethanol, 6-[(difluoromethoxy)methyl]-](/img/structure/B8430591.png)

